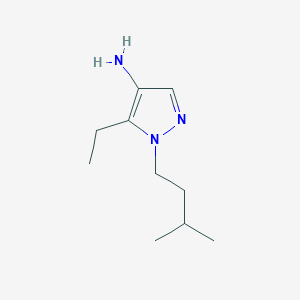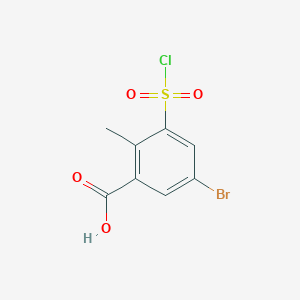
トランス-N-Boc-オクタヒドロ-イソキノリン-6-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
trans-N-Boc-octahydro-isoquinolin-6-one: is a cyclic amino acid with the molecular formula C14H23NO3 and a molecular weight of 253.34 g/mol. This compound has garnered significant attention in the scientific community due to its unique physical and chemical properties.
科学的研究の応用
Chemistry: In chemistry, trans-N-Boc-octahydro-isoquinolin-6-one is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine: In medicine, trans-N-Boc-octahydro-isoquinolin-6-one is explored for its potential as a drug candidate. Its unique chemical properties make it a promising candidate for the development of new pharmaceuticals.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-octahydro-isoquinolin-6-one typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by cyclization to form the octahydro-isoquinolin-6-one structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for trans-N-Boc-octahydro-isoquinolin-6-one are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: trans-N-Boc-octahydro-isoquinolin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles, electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
作用機序
The mechanism of action of trans-N-Boc-octahydro-isoquinolin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
類似化合物との比較
trans-BOC-OH: Another cyclic amino acid with similar structural features.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: A structurally unique class of tetracyclic N-heterocycles with diverse biological activities.
Uniqueness: trans-N-Boc-octahydro-isoquinolin-6-one is unique due to its specific cyclic structure and the presence of the Boc protecting group. This combination of features imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
146610-24-4 |
|---|---|
分子式 |
C14H23NO3 |
分子量 |
253.34 g/mol |
IUPAC名 |
tert-butyl (4aS,8aS)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11+/m0/s1 |
InChIキー |
MNWQGQXNDLLERG-WDEREUQCSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)CC[C@@H]2C1 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-3-[2-(pyridin-2-yl)ethoxy]pyridine](/img/structure/B1444221.png)






![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B1444233.png)






